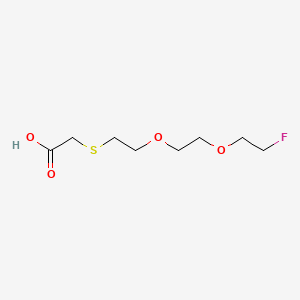
F-Peg2-S-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-Peg2-S-cooh involves the conjugation of polyethylene glycol with a sulfonic acid group. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the successful attachment of the sulfonic acid group to the PEG chain. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
F-Peg2-S-cooh undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
F-Peg2-S-cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in cell culture and as a component in various biological assays.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Mechanism of Action
The mechanism of action of F-Peg2-S-cooh involves its ability to modify the surface properties of molecules and materials. The sulfonic acid group provides a site for further chemical modifications, while the PEG chain enhances solubility and biocompatibility. This combination allows this compound to interact with various molecular targets and pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
F-Peg2-COOH: Similar to F-Peg2-S-cooh but lacks the sulfonic acid group.
PEG-Sulfonic Acid: A broader category of compounds that include various PEG chains with sulfonic acid groups.
Uniqueness
This compound is unique due to its specific combination of a PEG chain with a sulfonic acid group, providing both solubility and reactivity. This makes it particularly useful in applications requiring surface modification and biocompatibility .
Properties
Molecular Formula |
C8H15FO4S |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H15FO4S/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) |
InChI Key |
HXWWOPHPPNBCFV-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCSCC(=O)O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


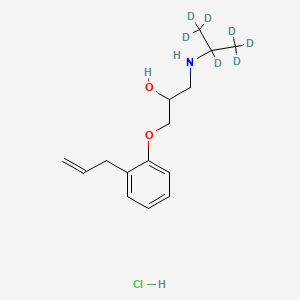
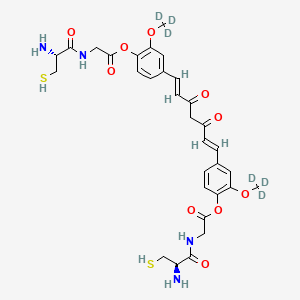
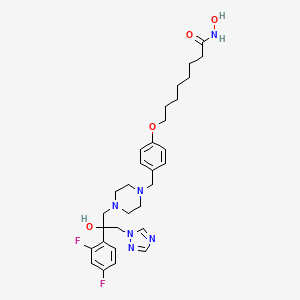
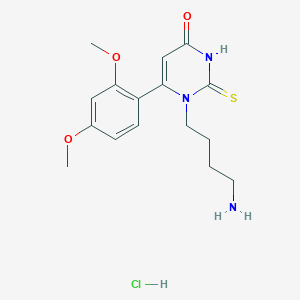

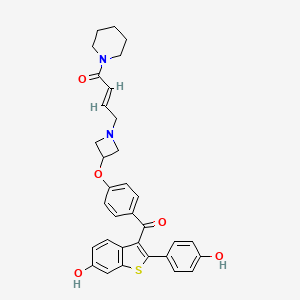

![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
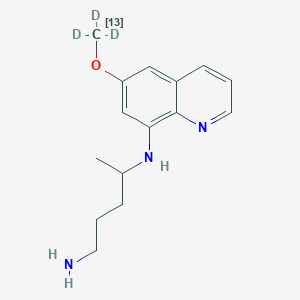
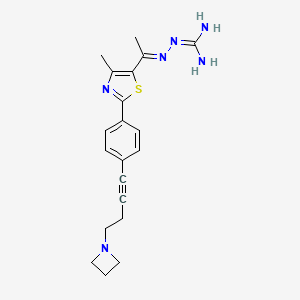
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)

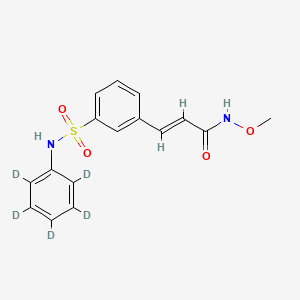
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
